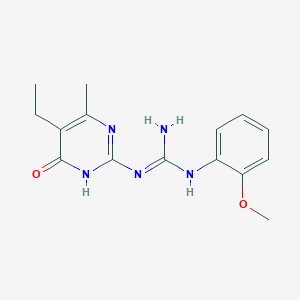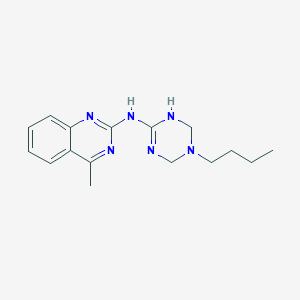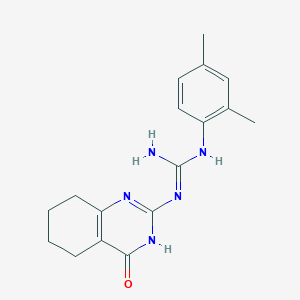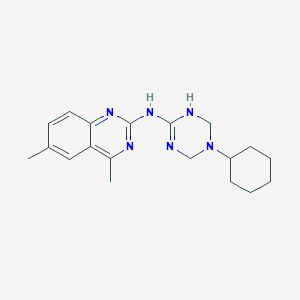
1-(5-Ethyl-6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-2-(2-methoxyphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-ETHYL-6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’'-(2-METHOXYPHENYL)GUANIDINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ETHYL-6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’'-(2-METHOXYPHENYL)GUANIDINE typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution Reactions: Introduction of the ethyl and methyl groups at the 5 and 6 positions, respectively, can be done using alkylation reactions.
Guanidine Introduction: The guanidine moiety can be introduced through a reaction with an appropriate guanidine derivative.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-ETHYL-6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’'-(2-METHOXYPHENYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-ETHYL-6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’'-(2-METHOXYPHENYL)GUANIDINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(5-ETHYL-6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’'-(2-METHOXYPHENYL)GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)GUANIDINE: Lacks the ethyl and methyl groups.
N-(5-ETHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)GUANIDINE: Lacks the methoxyphenyl group.
Uniqueness
N-(5-ETHYL-6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)-N’'-(2-METHOXYPHENYL)GUANIDINE is unique due to the presence of both the ethyl and methyl groups on the pyrimidine ring and the methoxyphenyl group on the guanidine moiety. These structural features may contribute to its specific biological activities and chemical properties.
Eigenschaften
Molekularformel |
C15H19N5O2 |
|---|---|
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-(2-methoxyphenyl)guanidine |
InChI |
InChI=1S/C15H19N5O2/c1-4-10-9(2)17-15(19-13(10)21)20-14(16)18-11-7-5-6-8-12(11)22-3/h5-8H,4H2,1-3H3,(H4,16,17,18,19,20,21) |
InChI-Schlüssel |
NXEIRCZJWZIMMR-UHFFFAOYSA-N |
Isomerische SMILES |
CCC1=C(N=C(NC1=O)/N=C(\N)/NC2=CC=CC=C2OC)C |
Kanonische SMILES |
CCC1=C(N=C(NC1=O)N=C(N)NC2=CC=CC=C2OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B14939615.png)

![(1E)-4,4,6,8-tetramethyl-1-[2-oxo-2-(thiophen-2-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939628.png)

![2-acetyl-1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14939634.png)
![N-(2,3-dichlorophenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B14939644.png)
![N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14939645.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B14939651.png)
![Methyl 4-methyl-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14939656.png)
![(2,4,5-trimethoxyphenyl)(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B14939664.png)


![6-chloro-N-(3-methylpyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14939690.png)

